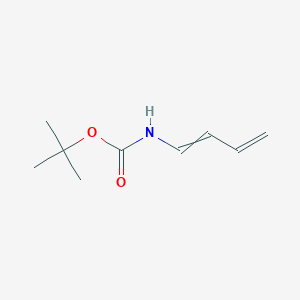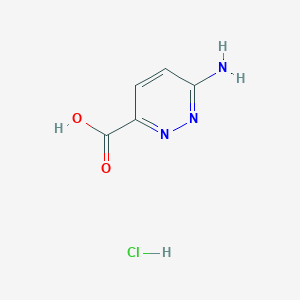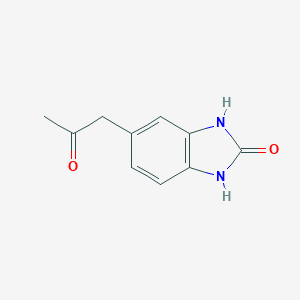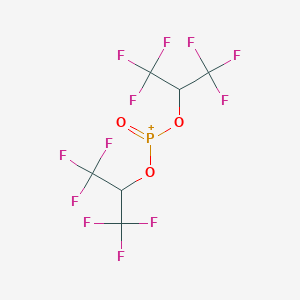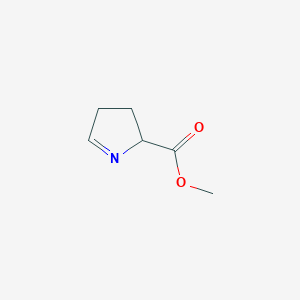
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDP, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce the expression of p53, a tumor suppressor protein that plays a role in apoptosis.
生化和生理效应
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
实验室实验的优点和局限性
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one limitation of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the study of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, future studies could focus on the development of new synthesis methods for Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate that are more efficient and environmentally friendly. Finally, future studies could explore the potential of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate as a tool for the study of various biological pathways and processes.
合成方法
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate can be synthesized through various methods. One of the most common methods involves the reaction between 1,4-dicarbonyl compounds and primary amines in the presence of a Lewis acid catalyst. Another method involves the reaction between α,β-unsaturated ketones and primary amines in the presence of a reducing agent. The synthesis of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been achieved through the reaction between pyrrole and ethyl oxalyl chloride in the presence of a base. These methods have been optimized to yield high purity and yield of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate.
科学研究应用
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
119866-62-5 |
|---|---|
产品名称 |
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h4-5H,2-3H2,1H3 |
InChI 键 |
UUOIGFORPIYIRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC=N1 |
规范 SMILES |
COC(=O)C1CCC=N1 |
同义词 |
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




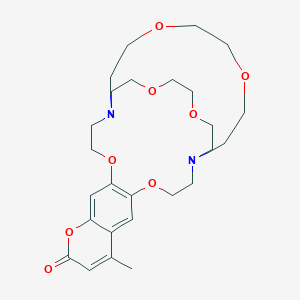
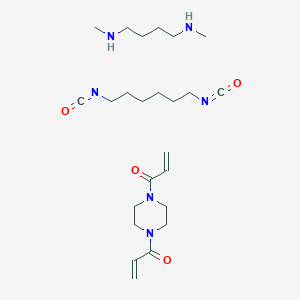
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
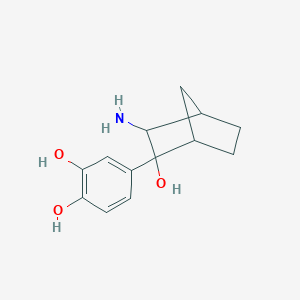
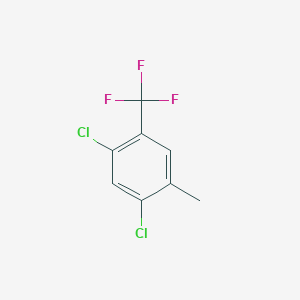
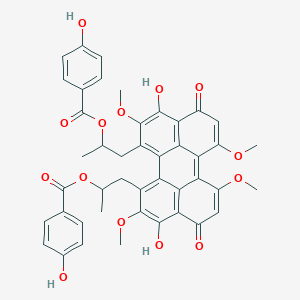

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
